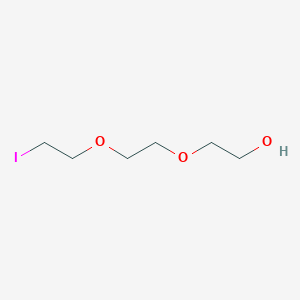

2-(2-(2-Iodoethoxy)ethoxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-iodoethoxy)ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNNPQMNZJJAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563771 | |

| Record name | 2-[2-(2-Iodoethoxy)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62573-16-4 | |

| Record name | 2-[2-(2-Iodoethoxy)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Contemporary Organic Synthesis Research

In modern organic synthesis, 2-(2-(2-Iodoethoxy)ethoxy)ethanol serves as a key functionalized oligoethylene glycol linker. researchgate.net Its primary role is that of a "PEGylating" agent, where PEG stands for polyethylene (B3416737) glycol. PEGylation is a widely employed strategy to modify molecules of interest, enhancing properties such as solubility, stability, and bioavailability. biochempeg.combiochempeg.comaxispharm.com While long-chain PEGs are common, short-chain, well-defined oligoethylene glycols like the backbone of this compound are crucial for applications demanding precise control over molecular architecture. acs.org

The terminal iodide in this compound is a highly reactive functional group. Iodine is an excellent leaving group in nucleophilic substitution (SN2) reactions, allowing for the efficient attachment of the triethylene glycol moiety to a wide range of nucleophiles, such as amines, thiols, or carboxylates. axispharm.comwikipedia.org This reactivity is fundamental to its application in several advanced research areas:

Bioconjugation: The compound is used to link bioactive molecules, such as peptides, proteins, or small molecule drugs, to other entities like nanoparticles or surfaces. biochempeg.comaxispharm.com This process can improve the pharmacokinetic profile of a drug or enable targeted delivery. biochempeg.com

Solid-Phase Synthesis: The hydrophilic nature of the ethylene (B1197577) glycol chain is exploited in the development of novel polymer supports for solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).

Materials Science: It is used in the surface functionalization of materials to create "non-fouling" surfaces that resist the non-specific adsorption of proteins and cells, a critical feature for biomedical devices and diagnostic tools. researchgate.net

The compound's structure allows for the creation of heterobifunctional linkers. The terminal alcohol can be further modified to introduce a different reactive group, enabling the connection of two different molecules with a flexible, hydrophilic spacer in between.

Historical Perspectives on Iodo Functionalized Polyether Synthesis Methodologies

The synthesis of iodo-functionalized polyethers like 2-(2-(2-Iodoethoxy)ethoxy)ethanol is rooted in fundamental principles of organic chemistry. Historically, the preparation of such compounds relies on a multi-step process, often starting from more readily available and less expensive precursors.

A common and historically significant method for introducing the iodide is the Finkelstein reaction . wikipedia.org This classic halide exchange reaction involves treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone (B3395972). wikipedia.orgstackexchange.comyoutube.com The reaction's success hinges on Le Châtelier's principle; sodium chloride and sodium bromide are poorly soluble in acetone and precipitate out of the solution, driving the equilibrium towards the formation of the alkyl iodide. wikipedia.orgyoutube.com

Therefore, a typical synthetic route to this compound starts with its chloro-analogue, 2-(2-(2-chloroethoxy)ethoxy)ethanol . This precursor can be synthesized from the reaction of 2-(2-chloroethoxy)ethanol (B196239) with ethylene (B1197577) oxide. chemicalbook.com The subsequent conversion to the target iodo-compound is achieved via the Finkelstein reaction.

Illustrative Synthesis Step (Finkelstein Reaction):

Early developments in polyether synthesis focused on ring-opening polymerization of cyclic ethers like ethylene oxide. nih.gov The ability to create well-defined, functionalized oligoethylene glycols evolved from these foundational methods, with the Finkelstein reaction providing a reliable tool for creating the more reactive iodo-derivatives needed for further synthetic applications. wikipedia.org More recently, microwave-assisted synthesis has been shown to dramatically reduce reaction times for such halogen exchanges.

Strategic Significance of Iodo Substituted Polyethers in Advanced Chemical Research

The strategic importance of iodo-substituted polyethers, including 2-(2-(2-Iodoethoxy)ethoxy)ethanol, lies in the combination of two key features: the reactivity of the C-I bond and the physicochemical properties of the oligoethylene glycol chain. axispharm.compurepeg.com

High Reactivity for Efficient Conjugation: The iodide is an exceptional leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack. This allows for rapid and efficient covalent bond formation under mild conditions, which is critical when working with sensitive biological molecules. axispharm.com Compared to their chloro- or bromo-analogues, iodo-alkanes generally exhibit faster reaction rates in substitution reactions. wikipedia.org This enhanced reactivity is a significant advantage in bioconjugation, where reactions need to proceed to high completion with minimal side products. axispharm.comaxispharm.com

Modulation of Physicochemical Properties: The oligoethylene glycol segment is highly hydrophilic, flexible, and generally considered biocompatible. biochempeg.comnih.gov Incorporating this moiety into a molecule (PEGylation) can:

Increase Water Solubility: This is crucial for hydrophobic drugs or biomolecules, enabling their administration in aqueous physiological environments. biochempeg.com

Enhance Biocompatibility and Reduce Immunogenicity: The flexible, neutral PEG chain can shield molecules from recognition by the immune system, prolonging their circulation time in the body. nih.govprecisepeg.com

Provide a Flexible Spacer: In complex molecular architectures, the ethylene (B1197577) glycol chain acts as a flexible linker, separating different functional domains and minimizing steric hindrance between them. precisepeg.com

The defined length of the triethylene glycol unit in this compound offers precise control over the spacing and properties of the final conjugate, a level of control not possible with polydisperse, long-chain PEGs. acs.org This precision is vital for creating highly specific drug delivery systems, diagnostic probes, and advanced materials. axispharm.comnih.gov

Current Research Landscape and Identified Gaps Concerning the Compound

Retrosynthetic Analysis for Complex Polyether Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. nih.govrsc.org For polyether scaffolds, this analysis often leads to identifying the repeating ether linkages as key disconnection points. nih.gov The synthesis of such structures often involves the sequential addition of these ether units, a strategy applicable to the construction of the this compound backbone.

The core of this strategy lies in recognizing that the target molecule can be constructed from smaller, functionalized polyether fragments. This approach allows for a modular and often more efficient synthesis compared to building the entire chain in a linear fashion. The analysis of the bond network within the polyether scaffold can significantly inform the retrosynthetic strategy, particularly for more complex, caged structures. nih.gov

Nucleophilic Substitution Strategies for Iodination of Polyethers

The introduction of the iodine atom onto the polyether backbone is typically achieved through nucleophilic substitution reactions. This involves the displacement of a suitable leaving group by an iodide nucleophile.

One common method for the synthesis of this compound involves the Finkelstein reaction. acsgcipr.org In this approach, the corresponding chloro- or bromo-analogue, 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825), is treated with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. acsgcipr.org The equilibrium of this reaction is driven towards the formation of the iodo-compound due to the precipitation of the less soluble sodium chloride or bromide in acetone. acsgcipr.org

Another established method involves the direct conversion of the terminal alcohol of triethylene glycol to the iodide. This can be achieved using various reagents, including a combination of triphenylphosphine (B44618) and iodine. ias.ac.in

Optimization of Reaction Conditions for Iodide Incorporation

The efficiency of iodide incorporation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the iodide source. For instance, in the Finkelstein reaction, the use of acetone as a solvent is crucial for driving the reaction forward by precipitating the sodium halide byproduct. acsgcipr.org The reaction temperature can also be adjusted to control the reaction rate and minimize side reactions.

Recent advancements have explored more efficient and milder methods for iodination. For example, a polymer-supported 4-(dimethylamino)pyridine (DMAP) has been used as a catalyst in the iodination of alcohols using triphenylphosphine and iodine, offering high yields and the potential for catalyst reuse. ias.ac.in The optimization of the molar ratios of the reagents, such as triphenylphosphine, iodine, and the alcohol, is critical to achieving optimal yields. ias.ac.in

Regioselective Functionalization Techniques

In the context of polyethers, regioselectivity refers to the ability to functionalize a specific hydroxyl group in the presence of others. For the synthesis of this compound from triethylene glycol, the terminal hydroxyl group must be selectively targeted for iodination.

One strategy to achieve this is to exploit the inherent difference in reactivity between primary and secondary alcohols, although in the case of triethylene glycol, both hydroxyl groups are primary. A more controlled approach involves the use of protecting groups. One of the terminal hydroxyl groups can be selectively protected, allowing the other to be converted to the iodide. Subsequent deprotection would then yield the desired product.

Chemoselective iodination methods have been developed that can discriminate between different types of alcohols. For example, a system using a polymer-supported DMAP catalyst has shown excellent selectivity for the iodination of primary alcohols over secondary alcohols in unsymmetrical diols. ias.ac.in This principle can be applied to selectively functionalize one end of a polyether chain.

Investigation of In Situ Iodination Protocols

In situ iodination protocols offer a more streamlined approach to the synthesis of iodo-compounds by generating the iodinating agent directly in the reaction mixture. This can avoid the need to handle and store potentially unstable or hazardous iodinating reagents.

One such method involves the use of blue light-emitting diodes (LEDs) to promote the iodination of alcohols with iodoform (B1672029) in the presence of dimethylformamide (DMF). nih.gov The resulting alkyl iodide can then be reacted with a nucleophile in a one-pot, two-step sequence. nih.gov This method has been shown to be practical and scalable. nih.gov

Another approach utilizes a combination of sodium borohydride (B1222165) (NaBH4) and iodine to convert alcohols to alkyl iodides. ccspublishing.org.cn This system has been shown to be effective for primary and benzylic alcohols. ccspublishing.org.cn Electrochemical methods are also emerging as a green approach for in situ generation of iodinating agents from iodides or iodine in water. mdpi.com

Principles of Sustainable Synthesis in Iodoether Production

The principles of green chemistry are increasingly being applied to the synthesis of iodoethers to minimize environmental impact. This includes the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems. researchgate.netkit.edu

The use of ionic liquids as recyclable reaction media has been shown to significantly enhance the rates of nucleophilic substitution reactions, including the Finkelstein reaction. acsgcipr.org This can lead to a more sustainable process by reducing solvent waste. Furthermore, the development of catalytic methods, such as the use of polymer-supported catalysts, aligns with green chemistry principles by allowing for catalyst recovery and reuse. ias.ac.in

The choice of reagents is also a critical factor. For example, moving away from stoichiometric and hazardous reagents towards catalytic and milder reaction conditions is a key aspect of sustainable synthesis. nih.gov The use of renewable resources, such as sugar-based feedstocks and plant oils, is also being explored for the synthesis of more sustainable polymers and chemical intermediates. kit.edu

Stereochemical Control and Selectivity in Polyether Functionalization

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the broader context of polyether functionalization. duke.edubirmingham.ac.uk The ability to control the stereochemistry during the polymerization and subsequent functionalization of polyethers can have a profound impact on the properties of the resulting materials. duke.edubirmingham.ac.ukrsc.org

For more complex polyethers with chiral centers, controlling the stereochemistry during synthesis is crucial. This can be achieved through the use of stereoselective catalysts in ring-opening polymerization of chiral monomers. rsc.org While not directly applicable to the synthesis of the achiral this compound, these advanced synthetic strategies are at the forefront of polyether chemistry and offer pathways to novel functional materials. The functionalization of such stereodefined polymers can lead to materials with enhanced properties for a variety of applications. nih.gov

Challenges in Yield Enhancement and Elimination Product Mitigation

The synthesis of this compound is principally achieved via the Finkelstein reaction, a classic SN2 process that involves the exchange of a halogen atom. wikipedia.org However, the practical application of this reaction for the synthesis of the target molecule is not without its difficulties, primarily revolving around achieving high yields and suppressing the formation of elimination and other side products.

A common precursor for this synthesis is 2-[2-(2-chloroethoxy)ethoxy]ethanol. nist.gov The direct conversion of this chloro-derivative to the desired iodo-compound using sodium iodide in acetone is a well-established method. wikipedia.org In a documented procedure, the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with sodium iodide in refluxing acetone for 5 hours, followed by stirring at room temperature, yielded the target product. However, the reported yield was modest, standing at 53%. This suggests that competing reactions or incomplete conversion are significant factors.

The relatively low yield in the direct conversion from the chloro-analog highlights a key challenge. The chloride ion is a reasonably good leaving group, but under the reaction conditions, other pathways can become competitive. One major side reaction is elimination (E2), which would lead to the formation of a vinyl ether derivative. Another possibility is the reverse reaction, where the displaced chloride ion attacks the iodo-compound, leading to an equilibrium mixture. The success of the Finkelstein reaction often relies on Le Chatelier's principle, where the precipitation of the newly formed salt (e.g., sodium chloride in acetone) drives the reaction forward. wikipedia.org Incomplete precipitation or the use of solvents where the salt has some solubility can hinder the reaction's progress.

To address the challenge of low yields, a strategic modification involves the use of a precursor with a better leaving group. A highly effective alternative is the use of a tosylate precursor. The hydroxyl group of triethylene glycol can be converted to a tosylate, which is an excellent leaving group for SN2 reactions. This strategy has been demonstrated to be highly efficient in related syntheses. For instance, the conversion of 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) to its corresponding tosylate, 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate, has been achieved with a near-quantitative yield of 98.6%. rsc.org This was accomplished by reacting the alcohol with p-toluenesulfonyl chloride in the presence of sodium hydroxide (B78521) in tetrahydrofuran (B95107) at 0°C to room temperature. rsc.org

The subsequent nucleophilic substitution of the tosylate with iodide is expected to proceed with higher efficiency and under milder conditions compared to the displacement of a halide. This approach minimizes the likelihood of elimination reactions, as the substitution reaction is significantly faster.

Furthermore, studies on the synthesis of analogous compounds, such as 2-[¹⁸F]fluoroethyltosylate, have shed light on the nature of potential side products and strategies for their mitigation. In the synthesis of this fluorinated compound, volatile byproducts including vinyl fluoride (B91410) and 2-fluoroethanol (B46154) were identified. rug.nlnih.gov The formation of these products was found to be dependent on the reaction time, temperature, and the molar ratio of base to precursor. rug.nlnih.gov By analogy, in the synthesis of this compound, similar elimination (forming the vinyl ether) and hydrolysis (reverting to the starting alcohol) pathways are plausible. Therefore, careful optimization of reaction parameters is crucial. Minimizing the reaction temperature and time, as well as controlling the stoichiometry of any added base, can significantly suppress the formation of these byproducts and enhance the yield of the desired iodo-compound.

The choice of solvent also plays a critical role. While acetone is traditionally used in the Finkelstein reaction due to the poor solubility of sodium chloride and sodium bromide, other polar aprotic solvents like acetonitrile (B52724) can also be effective, particularly when using tosylate precursors. wikipedia.orgwustl.edu

Detailed Analysis of Nucleophilic Substitution Pathways (SN1 vs. SN2)

Nucleophilic substitution reactions are fundamental to the utility of this compound. The primary nature of the carbon bearing the iodine atom strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.commasterorganicchemistry.com This is due to the low steric hindrance around the reaction center, allowing for effective backside attack by a nucleophile. youtube.com The SN2 pathway is a concerted process where the bond to the nucleophile forms simultaneously as the bond to the leaving group (iodide) breaks. masterorganicchemistry.comyoutube.com

In contrast, the SN1 (unimolecular nucleophilic substitution) mechanism is highly unlikely for this compound under typical conditions. The SN1 pathway proceeds through a carbocation intermediate. masterorganicchemistry.com Primary carbocations are inherently unstable, making their formation energetically unfavorable. masterorganicchemistry.comyoutube.com Therefore, reactions involving this compound will almost exclusively proceed via an SN2 mechanism.

Factors influencing the rate and outcome of the SN2 reaction include the strength of the nucleophile, the solvent, and the temperature. Strong nucleophiles, such as alkoxides and cyanide, will react more readily. youtube.com Polar aprotic solvents, like acetone or dimethylformamide (DMF), are known to enhance the rate of SN2 reactions. youtube.comlibretexts.org For instance, the conversion of the analogous 2-[2-(2-chloroethoxy)ethoxy]ethanol to its iodo counterpart is efficiently carried out using sodium iodide in acetone, a classic Finkelstein reaction.

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary substrate strongly favors SN2. masterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RO⁻) | Strong nucleophiles will readily displace the iodide. youtube.com |

| Solvent | Polar Protic | Polar Aprotic | Polar aprotic solvents will accelerate the reaction. libretexts.org |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Iodide is an excellent leaving group. |

| Intermediate | Carbocation | None (Transition State) | Unstable primary carbocation disfavors SN1. youtube.com |

Investigation of Competing Elimination Reactions and Byproduct Formation

While SN2 reactions are dominant, elimination reactions can compete, particularly under strongly basic conditions. The most likely elimination pathway is the E2 (bimolecular elimination) mechanism. libretexts.org The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond as the leaving group departs. libretexts.org

For this compound, the use of a strong, sterically hindered base would favor the E2 pathway over the SN2 pathway. However, with common, unhindered strong bases like hydroxide or ethoxide, a mixture of SN2 and E2 products can be expected, with substitution typically being the major pathway for primary alkyl halides. masterorganicchemistry.comlibretexts.org

Potential byproducts from the reaction of this compound can arise from both substitution and elimination pathways. For example, reaction with sodium hydroxide could yield both the desired alcohol via SN2 and a vinyl ether via E2. Self-condensation or reaction with the starting material's hydroxyl group under basic conditions could also lead to the formation of longer polyether chains. In the synthesis of related compounds, oligomers are noted as common impurities.

Exploration of Radical-Mediated Transformations Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound is relatively weak and can undergo homolytic cleavage to form radicals. This can be initiated by heat, light, or radical initiators. Once formed, the primary alkyl radical can participate in various transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

While less common than its ionic reactions, radical-mediated processes offer alternative synthetic routes. For example, in the presence of a suitable radical initiator and a hydrogen donor, the iodo-group can be reduced to a hydrogen atom. These reactions, however, are often less selective than their ionic counterparts and can lead to a wider range of products.

Applications in Transition Metal-Catalyzed Cross-Coupling Methodologies

The C-I bond of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are prominent examples. chemscene.combeilstein-journals.org

In a typical cross-coupling reaction, the alkyl iodide would undergo oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)). The resulting organometallic intermediate can then react with a suitable coupling partner, followed by reductive elimination to yield the final product and regenerate the catalyst. For instance, a Suzuki coupling with an organoboron reagent could be used to attach an aryl or vinyl group in place of the iodine atom.

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki | Organoboron Reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Ullmann | Alcohol, Amine | C-O, C-N |

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound, with a terminal hydroxyl group and a reactive alkyl iodide, presents the possibility for intramolecular reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the iodine atom in an intramolecular SN2 reaction. This would lead to the formation of a cyclic ether. Given the length of the chain, the formation of a nine-membered ring would be the expected outcome.

While the formation of larger rings can be thermodynamically less favorable than their smaller counterparts, the "effective molarity" of the internal nucleophile can drive the cyclization forward, especially at low concentrations where intermolecular reactions are disfavored.

Kinetic and Thermodynamic Considerations in Reaction Progress

The kinetics of the primary reaction pathway, SN2, are second-order, meaning the rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com The rate law can be expressed as: rate = k[R-I][Nu⁻].

Thermodynamically, the SN2 reaction of this compound is generally favorable when a strong nucleophile displaces the iodide ion, as iodide is a stable leaving group. The formation of stronger bonds in the product compared to the reactants contributes to a negative enthalpy change (ΔH).

In competing E2 reactions, the transition state is more sterically hindered than in SN2 reactions, often leading to a higher activation energy. libretexts.org However, the use of strong, bulky bases can lower the activation energy for the E2 pathway relative to the SN2 pathway. Temperature also plays a key role; higher temperatures generally favor elimination over substitution. youtube.com

Utilization in the Construction of Advanced Polyether Architectures

The oligoethylene glycol moiety of this compound provides a foundational element for the synthesis of sophisticated polyether structures. The terminal hydroxyl group can serve as a nucleophile or be activated for further chain extension, while the iodo group offers a prime site for nucleophilic substitution, enabling the linkage of various molecular fragments.

Researchers have explored the synthesis of functionalized polyethers through methods like ring-opening metathesis polymerization (ROMP) of unsaturated crown ethers, which can incorporate amino acid side groups. nih.gov While not directly employing the iodo-compound, this highlights the drive to create polyethers with tailored functionalities. Furthermore, the living/controlled ring-opening polymerization of epoxide monomers, catalyzed by systems like i-Bu3Al/H3PO4/DBU, has been used to create linear and star-shaped polyethers with incorporated alkynyl groups. thieme-connect.com The iodo- a and hydroxyl functionalities of this compound make it an ideal candidate for incorporation into such complex polyether systems, either as an initiator or a monomeric unit after suitable modification.

The convergent synthesis of aliphatic polyether dendrons has been achieved using building blocks that, like this compound, possess both nucleophilic (hydroxyl) and electrophilic (chloride) sites. nsf.gov The iodo-derivative offers enhanced reactivity at the electrophilic center, facilitating the construction of these highly branched, three-dimensional polyether architectures. Anionic ring-opening polymerization (AROP) of epoxide monomers is another powerful technique for polyether synthesis, and the use of functional initiators is a key strategy for producing polyethers with specific end-groups. nih.govgoogle.com The hydroxyl group of this compound can initiate such polymerizations, leading to polyether chains with a terminal iodo-group ready for further functionalization.

Applications in Heterocyclic Ring System Formation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic ring systems. The flexible oligoethylene glycol chain can readily adopt conformations that facilitate intramolecular cyclization reactions.

One prominent application lies in the synthesis of morpholine (B109124) derivatives. The reaction of diethylene glycol with ammonia (B1221849) in the presence of a hydrogenation/dehydrogenation catalyst is a known method for producing morpholine. google.comgoogle.com By analogy, intramolecular cyclization of an amino-derivative of this compound, formed by substitution of the iodide with an amine, could provide a route to substituted morpholines. The general synthesis of morpholine-2,5-diones from amino acids highlights the utility of bifunctional starting materials in constructing such heterocycles. acs.org

Furthermore, the diol portion of the molecule can be utilized in the formation of dioxolanes and dioxanes. The reaction of diols with carbonyl compounds in the presence of an acid catalyst is a standard method for preparing these cyclic acetals. organic-chemistry.org For instance, this compound could react with an aldehyde or ketone to form a substituted dioxolane or dioxane, with the iodo-group remaining available for subsequent transformations. The synthesis of 2-alkyl-dioxolanes from ethylene (B1197577) glycol and syngas further illustrates the versatility of glycol units in forming such heterocyclic structures. nih.gov The Williamson ether synthesis, a classic method for forming ethers, can also be employed in an intramolecular fashion to create cyclic ethers from halo-alcohols, providing another potential pathway to heterocyclic systems derived from this compound. masterorganicchemistry.comkhanacademy.org

Precursor in Macrocyclic and Supramolecular Chemistry

The synthesis of macrocyclic compounds, particularly those containing polyether linkages, is a significant area of research in supramolecular chemistry due to their ability to selectively bind cations and form host-guest complexes. This compound and its derivatives are key building blocks in the construction of these macrocycles, most notably crown ethers.

The Williamson ether synthesis is a cornerstone in the preparation of crown ethers, where a diol reacts with a dihalide under basic conditions. acs.org The potassium ion, for instance, can act as a template, organizing the linear precursors for efficient cyclization to form 18-crown-6. The chloro-precursor, 2-[2-(2-chloroethoxy)ethoxy]ethanol, is a commercially available starting material for the synthesis of more complex crown ether derivatives. chemistrytalk.org The corresponding iodo-compound, with its more reactive leaving group, would be an even more effective precursor for such syntheses.

Recent research has focused on the synthesis of novel polyether macrocycles with potential biological activity. For example, a series of aromatic polyether macrodiolides were synthesized via intermolecular esterification of aromatic polyether diols with dicarboxylic acids. thieme-connect.comnsf.govnih.gov While this specific example does not use the iodo-derivative directly, it underscores the importance of polyether chains in constructing macrocyclic frameworks. The iodo- and hydroxyl functionalities of this compound make it readily adaptable for incorporation into such macrocyclic structures through sequential etherification and esterification reactions. The development of efficient methods for the macrocyclization of oligo(ethylene glycols) further highlights the importance of these precursors in creating complex supramolecular architectures. nih.gov

Integration into Scaffolds for Biologically Oriented Synthesis

The biocompatibility and hydrophilicity of the oligoethylene glycol (OEG) backbone make this compound an attractive scaffold for the synthesis of biologically active molecules and bioconjugates. The terminal iodo- and hydroxyl groups provide orthogonal handles for the attachment of various biomolecules and pharmacophores.

OEG linkers are widely used in drug delivery and bioconjugation to improve the pharmacokinetic properties of therapeutic agents. nih.govsemanticscholar.org The synthesis of heterobifunctional OEG linkers, where one terminus is an iodo-group and the other is a different functional group (e.g., amine, thiol, or carboxyl), has been described. nih.gov These linkers are crucial for the site-specific modification of proteins, peptides, and other biomolecules. For instance, an iodo-activated PEG derivative can be used for bioconjugation reactions. semanticscholar.org

The use of OEG-functionalized polypeptides is an emerging area in biomaterials science. nsf.govnih.gov These materials combine the beneficial properties of PEG with the structural features of polypeptides. The synthesis of such polymers often involves the polymerization of OEG-functionalized N-carboxyanhydrides (NCAs). nsf.govnih.gov The hydroxyl group of this compound could be used to initiate the polymerization of NCAs, leading to the formation of polypeptide chains with a terminal iodo-group for further conjugation. Furthermore, OEG chains have been incorporated into naphthoxylosides to study their glycosaminoglycan (GAG) priming ability, demonstrating the role of OEG linkers in modulating biological activity. google.com

Derivatization Strategies for Diverse Functional Group Transformations

The reactivity of the terminal iodo and hydroxyl groups of this compound allows for a wide range of derivatization strategies, leading to the formation of key intermediates with diverse functionalities.

Synthesis of Amino-Functionalized Polyethers

The conversion of the terminal iodide to an amine is a crucial transformation that opens up a vast number of subsequent reactions, such as amide bond formation. A common method for this conversion is the reaction of the iodo-compound with an amine source. For example, in the synthesis of heterobifunctional OEG linkers, an iodo-substituted OEG was reacted with phthalimide, followed by hydrazinolysis to yield the primary amine. nih.gov Another approach involves the direct reaction with ammonia or an amine. For instance, 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate has been reacted with ammonia to produce the corresponding amine. organic-chemistry.org The iodo-derivative would be expected to undergo a similar reaction.

The synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) derivatives often starts from the corresponding chloro- or iodo-ethanol precursor. khanacademy.org The halide is displaced by an amine or a protected amine equivalent. These amino-functionalized polyethers are valuable building blocks in peptide synthesis and for the creation of biocompatible materials.

Conversion to Carboxylic Acid and Ester Derivatives

The primary alcohol functionality of this compound can be readily oxidized to a carboxylic acid. Standard oxidation conditions, such as using an excess of an oxidizing agent like potassium dichromate(VI) in acidic solution under reflux, can be employed for this transformation. libretexts.orgchemguide.co.uk The resulting carboxylic acid, with a terminal iodo-group, is a valuable bifunctional intermediate for further synthesis, for example, in the preparation of esters or amides. The oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis. libretexts.orgchemguide.co.ukresearchgate.netlibretexts.orgorganic-chemistry.org

The hydroxyl group can also be directly converted to an ester through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. quora.com Alternatively, more reactive acylating agents like acyl chlorides can be used. A patent describes the esterification of 2-(2-hydroxyethoxy)ethanol with flufenamic acid, highlighting the utility of this reaction for creating pharmaceutically relevant compounds. chemguide.co.uk Similarly, new oligoethylene ester derivatives of 5-iodo-2'-deoxyuridine have been synthesized as dermal prodrugs, demonstrating the importance of esterification in modifying the properties of bioactive molecules. researchgate.net

Role as a Precursor and Key Intermediate in Complex Chemical Synthesis: Access to Alkyl and Aryl Ether Analogues

The chemical compound this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the formation of alkyl and aryl ether analogues. Its utility stems from the presence of a reactive primary iodide and a terminal hydroxyl group within the same molecule, allowing for sequential or selective functionalization. The primary method for the synthesis of these ether analogues is the Williamson ether synthesis, a robust and widely employed method for forming carbon-oxygen-carbon bonds. chem-station.comdoubtnut.com

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. In this context, this compound acts as the electrophilic component, where the carbon atom attached to the iodine is susceptible to nucleophilic attack. The iodine atom is an excellent leaving group, facilitating the SN2 displacement reaction. chem-station.comyoutube.com

The general scheme for the synthesis of alkyl and aryl ether analogues using this compound can be depicted as follows:

General Reaction Scheme:

Where R can be an alkyl or aryl group.

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), which deprotonates the starting alcohol (R-OH) or phenol (B47542) (Ar-OH) to generate the corresponding nucleophilic alkoxide or phenoxide. youtube.comwvu.edu The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being used to promote the SN2 reaction pathway. chem-station.com

Synthesis of Alkyl Ether Analogues

To synthesize alkyl ether analogues, an alcohol (R-OH) is first treated with a strong base to form the alkoxide. This alkoxide then reacts with this compound to yield the desired ether. The reaction conditions are generally mild, and the use of a primary iodide in the precursor ensures that elimination reactions are minimized. doubtnut.com

A variety of alcohols can be employed in this synthesis, leading to a diverse range of alkyl ether analogues with the triethylene glycol backbone. This modularity is particularly useful in the development of functional materials and in the field of medicinal chemistry for the synthesis of polyethylene (B3416737) glycol (PEG)ylated compounds. nih.gov

Table 1: Examples of Alkyl Ether Analogue Synthesis

| Alkoxide Precursor (from R-OH) | Product | Potential Application Areas |

| Sodium ethoxide | 2-(2-(2-Ethoxyethoxy)ethoxy)ethanol | Solvents, surfactants |

| Sodium butoxide | 2-(2-(2-Butoxyethoxy)ethoxy)ethanol | Plasticizers, coatings |

| Sodium benzyloxide | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol | Protecting group chemistry |

Synthesis of Aryl Ether Analogues

The synthesis of aryl ether analogues follows a similar pathway, where a phenol (Ar-OH) is deprotonated by a strong base to form a phenoxide ion. The resulting phenoxide, being a potent nucleophile, readily attacks the electrophilic carbon of this compound, displacing the iodide and forming the aryl ether. youtube.com

This reaction allows for the introduction of a flexible and hydrophilic triethylene glycol chain onto an aromatic ring system, a common strategy in drug discovery to improve the pharmacokinetic properties of a molecule. The electronic nature of the substituents on the phenol can influence the reaction rate, with electron-withdrawing groups generally increasing the acidity of the phenol and facilitating the formation of the phenoxide.

For instance, the reaction of phenol with this compound in the presence of a base like sodium hydroxide would yield 2-(2-(2-phenoxyethoxy)ethoxy)ethanol. youtube.comresearchgate.net

Table 2: Reaction Parameters for Aryl Ether Synthesis

| Phenol Reactant | Base | Solvent | Product |

| Phenol | NaOH | DMF | 2-(2-(2-Phenoxyethoxy)ethoxy)ethanol |

| 4-Nitrophenol | K₂CO₃ | Acetonitrile | 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol |

| 2-Naphthol | NaH | THF | 2-(2-(2-(Naphthalen-2-yloxy)ethoxy)ethoxy)ethanol |

The versatility of this compound as a precursor is further highlighted by the potential for subsequent modifications of the terminal hydroxyl group of the newly formed ether analogues, allowing for the construction of even more complex and multifunctional molecules.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of 2-(2-(2-Iodoethoxy)ethoxy)ethanol. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident assignment of a molecular formula. For the target compound, with a chemical formula of C6H13IO3, the expected monoisotopic mass can be calculated with high precision. Experimental HRMS analysis would yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental makeup and distinguishing it from other potential isobaric compounds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed atomic connectivity of this compound. Both one-dimensional (1D) and multi-dimensional (2D) NMR experiments are employed to assemble the structural puzzle.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A combination of 2D NMR experiments is crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. sdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent methylene (B1212753) (CH₂) groups, allowing for the tracing of the ethylene (B1197577) glycol backbone. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is essential for assigning the carbon signals based on their attached protons. Each CH₂ group in the molecule would exhibit a distinct cross-peak in the HSQC spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This information is particularly useful for determining the preferred conformation of the molecule in solution.

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H correlations (through-bond) | Identifies adjacent CH₂ groups in the ethylene glycol chain. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns specific ¹³C signals to their directly attached protons. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirms the connectivity of the ethoxy units and the position of the iodo and hydroxyl groups. |

| NOESY | ¹H-¹H correlations (through-space) | Provides insights into the spatial arrangement and conformational preferences of the molecule. |

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR can reveal details about its structure in the solid phase. nih.gov For flexible molecules like this compound, which is a derivative of ethylene glycol, solid-state NMR can provide insights into the specific conformers present in the crystalline or amorphous solid state. nih.govnih.gov This can be particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which may influence the solid-state packing. youtube.comyoutube.com

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Probing

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the terminal hydroxyl group. Strong C-O stretching vibrations from the ether linkages would be observed in the 1050-1150 cm⁻¹ region. nih.gov The C-H stretching vibrations of the methylene groups would appear around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-I stretching vibration, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum, typically in the low-frequency region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (alkane) | Stretching | 2850-2960 |

| C-O (ether) | Stretching | 1050-1150 |

| C-I (iodoalkane) | Stretching | 500-600 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. If a suitable single crystal of this compound can be grown, this technique can provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This technique provides an unambiguous determination of the molecule's absolute stereochemistry.

Chromatographic Techniques for High-Purity Isolation and Impurity Profiling (e.g., UPLC-MS, GC-MS)

Chromatographic techniques are essential for both the isolation of high-purity this compound and the identification and quantification of any impurities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the high separation efficiency of UPLC with the sensitive and selective detection of mass spectrometry. waters.com This is a powerful tool for purity assessment and for detecting and identifying process-related impurities or degradation products. waters.commdpi.com The high resolution and accuracy of modern mass spectrometers can aid in the structural elucidation of unknown impurities. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a highly effective analytical method. nih.gov The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being detected and identified by the mass spectrometer. This is particularly useful for identifying residual solvents or starting materials from the synthesis.

These chromatographic methods are crucial for ensuring the quality and purity of this compound for its intended research applications. nih.gov

Computational Chemistry and Theoretical Investigations of 2 2 2 Iodoethoxy Ethoxy Ethanol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-(2-(2-Iodoethoxy)ethoxy)ethanol. nih.govresearchgate.net By solving the Schrödinger equation for the molecule, we can obtain a wealth of information about its fundamental properties.

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The presence of the highly electronegative oxygen atoms in the ether linkages and the terminal hydroxyl group, along with the large, polarizable iodine atom, creates a distinct electronic environment. The iodine atom, in particular, significantly influences the electronic properties due to the "heavy-atom effect". nih.gov The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a factor attributed to the small difference in electronegativity between carbon (2.55) and iodine (2.66). wikipedia.org

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Interpretation |

| HOMO Energy | -9.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Relates to the molecule's chemical stability and reactivity. |

| Mulliken Atomic Charges | ||

| C (alpha to I) | +0.15 | Electrophilic site, susceptible to nucleophilic attack. |

| I | -0.20 | Nucleophilic character and a good leaving group. |

| O (ether) | -0.45 | Nucleophilic sites. |

| O (hydroxyl) | -0.60 | Nucleophilic site and can act as a proton acceptor. |

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of computational chemistry applied to similar molecules.

These descriptors suggest that the carbon atom attached to the iodine is the primary site for nucleophilic attack, a key feature in its synthetic applications.

Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of the ethylene (B1197577) glycol chain in this compound allows it to adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this vast conformational space. nih.govnih.govnih.govrsc.org By simulating the motion of atoms over time, MD provides a dynamic picture of the molecule's behavior.

The conformational landscape of oligo- and poly(ethylene glycol) chains is a subject of extensive research. nih.govnih.gov The balance of intramolecular forces, such as van der Waals interactions and torsional potentials, as well as intermolecular interactions with solvent molecules, dictates the preferred conformations. For ethylene glycol itself, the gauche conformation of the OCCO dihedral angle is often favored in both the gas phase and in aqueous solution due to stabilizing hydrogen bond-like interactions. researchgate.netyoutube.comresearchgate.net

In the case of this compound, the bulky iodine atom introduces additional steric considerations that influence the conformational preferences of the chain. MD simulations can quantify the populations of different conformers and the rates of interconversion between them.

Table 2: Conformational Population Analysis from a Hypothetical MD Simulation

| Dihedral Angle | Predominant Conformation | Population (%) |

| I-C-C-O | Anti | 75 |

| C-C-O-C | Gauche | 65 |

| C-O-C-C | Gauche | 60 |

| O-C-C-O | Gauche | 55 |

Note: The data in this table is hypothetical and intended to illustrate the type of information obtainable from MD simulations, based on known conformational preferences of similar molecules.

Understanding the conformational dynamics is crucial for predicting how the molecule interacts with other species, such as reactants or biological macromolecules.

Reaction Pathway Mapping and Transition State Characterization

A primary application of this compound is in nucleophilic substitution reactions, where the iodide is displaced by a nucleophile. wikipedia.orgstudymind.co.uk Computational chemistry allows for the detailed mapping of the reaction pathway for such transformations. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy.

The Williamson ether synthesis, a classic example of such a reaction, proceeds via an S(_N)2 mechanism. byjus.commasterorganicchemistry.comlibretexts.orgkhanacademy.org In this mechanism, the nucleophile attacks the carbon atom bearing the leaving group (iodide) from the backside, leading to an inversion of stereochemistry. wikipedia.org

Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for understanding the reaction kinetics and predicting how changes in the reactants or reaction conditions will affect the reaction rate. rsc.orgrsc.orgresearchgate.net

Table 3: Calculated Activation Energies for a Model S(_N)2 Reaction

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| OH | Water | 22.5 |

| CH(_3)O | Methanol | 20.1 |

| N(_3) | DMF | 18.7 |

Note: These values are hypothetical and serve to illustrate the data obtained from reaction pathway mapping studies.

By comparing the activation energies for different nucleophiles and solvents, computational studies can guide the selection of optimal reaction conditions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a molecule with its reactivity. acs.orguliege.benih.govnih.gov These models are built by developing a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and an experimentally determined reactivity parameter, such as a reaction rate constant.

For a series of related compounds, such as different halogenated ethylene glycol derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction. The descriptors used in such a model could include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

Table 4: Example of a Simplified QSRR Equation

Where:

log(k) is the logarithm of the reaction rate constant.

E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.

q(Cα) is the partial charge on the alpha-carbon.

V is a steric descriptor (e.g., van der Waals volume).

c₀, c₁, c₂, c₃ are coefficients determined by regression analysis.

While a specific QSRR model for this compound is not available in the literature, the methodology provides a framework for predicting its reactivity based on its computed molecular properties and comparing it to similar compounds.

Predictive Modeling for Optimization of Synthetic Routes

Computational chemistry can play a significant role in the optimization of synthetic routes involving this compound. frontiersin.orgnih.gov By providing a deeper understanding of reaction mechanisms and predicting the influence of various factors on reaction outcomes, these models can help chemists design more efficient and selective syntheses.

For instance, in the synthesis of more complex molecules where this compound is used as a PEGylating agent, predictive models can help in: idosi.orgmdpi.comnih.gov

Selecting the best reaction conditions: By simulating the reaction under different solvents, temperatures, and with various catalysts, it is possible to identify conditions that maximize the yield of the desired product while minimizing side reactions.

Predicting regioselectivity and stereoselectivity: In reactions with complex substrates, computational models can predict which site of the substrate is most likely to react and what the stereochemical outcome will be.

Designing novel reagents: By understanding the structure-reactivity relationships, it may be possible to design new derivatives of this compound with enhanced reactivity or selectivity for specific applications.

The integration of computational modeling with experimental work creates a synergistic approach to chemical synthesis, accelerating the development of new and improved synthetic methodologies.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Iodoether Transformations

The carbon-iodine bond in 2-(2-(2-Iodoethoxy)ethoxy)ethanol is a key functional group for a variety of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. Future research is poised to move beyond traditional methods and explore more sophisticated catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.

A significant area of development lies in the application of innovative hydrogen-bond donor and hybrid catalysts. nih.gov For instance, systems like thiourea-based catalysts, which have shown remarkable performance in activating substrates for asymmetric synthesis, could be adapted for reactions involving iodoethers. nih.gov The development of hybrid catalysts that combine different activation modes, such as a thiourea (B124793) moiety with an arylboronic acid, could offer unique reactivity and selectivity in the transformation of this compound. nih.gov These advanced catalytic systems could enable novel SN2-type reactions and dynamic kinetic resolutions, expanding the synthetic utility of this iodoether. nih.gov

Furthermore, the exploration of both transition-metal-catalyzed and metal-free cross-coupling reactions will continue to be a major focus. Developing catalysts that are more tolerant of the ether linkages and the terminal hydroxyl group will be crucial for direct functionalization without the need for protecting groups. Research into photoredox catalysis also presents a promising avenue, offering mild reaction conditions for the generation of radicals from the iodoether, which can then participate in a wide range of synthetic transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards more efficient and reproducible chemical manufacturing has spurred significant interest in flow chemistry and automated synthesis. The properties of this compound make it an ideal candidate for integration into these modern platforms. Its liquid nature and solubility in common organic solvents facilitate its handling and transport in continuous flow reactor systems.

Future research will likely focus on developing robust and high-throughput flow protocols for reactions involving this iodoether. This includes its use in Williamson ether syntheses, nucleophilic substitutions, and coupling reactions. Flow chemistry offers several advantages, including precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles, especially for exothermic reactions.

Automated synthesis platforms, which combine robotics with flow chemistry, could utilize this compound as a standard building block for the rapid generation of libraries of complex molecules. This is particularly relevant in drug discovery and materials science, where the systematic modification of a core structure is often required to optimize properties. The development of plug-and-play reactor modules specifically designed for iodoether chemistry will be a key enabler in this area.

Potential in Material Science Applications (e.g., polymerizable monomers, surfactants)

The bifunctional nature of this compound, with its reactive iodide and terminal hydroxyl group, makes it a highly attractive monomer for the synthesis of advanced functional materials. The polyethylene (B3416737) glycol (PEG) backbone imparts hydrophilicity, biocompatibility, and unique solubility characteristics to the resulting materials.

One of the most promising future directions is its use as a monomer in various polymerization reactions. The hydroxyl group can be readily converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate, while the iodide can serve as a site for post-polymerization modification. This allows for the creation of well-defined polymers with pendant reactive groups that can be used to attach biomolecules, drugs, or other functional units.

Furthermore, the amphiphilic character that can be imparted to molecules derived from this compound suggests its potential in the development of novel surfactants and self-assembling systems. By attaching a hydrophobic tail to the iodide terminus, a variety of non-ionic surfactants can be synthesized. Research into the self-assembly of these molecules into micelles, vesicles, or other nanostructures could lead to new applications in drug delivery, nanotechnology, and colloid science. The ability to precisely control the hydrophilic-lipophilic balance by modifying the PEG chain length or the hydrophobic segment opens up a vast design space for new materials with tailored properties.

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more environmentally benign protocols for its synthesis and subsequent reactions. This includes the use of greener solvents, the reduction of waste, and the improvement of energy efficiency.

Key areas of investigation will involve replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. The development of catalytic systems that can operate efficiently in these green media is a parallel and essential goal. For instance, designing phase-transfer catalysts that are effective in aqueous systems could significantly reduce the environmental impact of reactions involving this iodoether.

Unraveling Unconventional Reactivity Mechanisms through Advanced Characterization

A deeper understanding of the reactivity of this compound can pave the way for the discovery of new and unconventional transformations. Future research will leverage advanced analytical and computational techniques to probe its reaction mechanisms in unprecedented detail.

In situ spectroscopic methods, such as high-resolution NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and the kinetics of reactions. These experimental techniques, when coupled with computational modeling (e.g., Density Functional Theory - DFT), can offer profound insights into the transition states and energy profiles of reactions involving the iodoether. This synergistic approach can help in elucidating complex reaction pathways and in predicting the outcome of new transformations.

Furthermore, the flexible ethylene (B1197577) glycol chain may play a non-innocent role in some reactions, potentially acting as a coordinating ligand for metal catalysts or influencing the reactivity of the terminal iodide through conformational effects. Advanced characterization techniques, including X-ray crystallography of derivative compounds and advanced mass spectrometry, can help to unravel these more subtle aspects of its reactivity. Uncovering such unconventional mechanisms could lead to the rational design of new catalysts and reaction conditions that exploit these unique properties for enhanced synthetic efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(2-Iodoethoxy)ethoxy)ethanol, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via nucleophilic substitution of 2-[2-(2-chloroethoxy)ethoxy]ethanol with sodium iodide (NaI) in a polar aprotic solvent (e.g., acetone) under reflux. This yields ~90% product, as confirmed by mass spectrometry .

- Key Data :

- Reagents : NaI (1.5 eq), 2-[2-(2-chloroethoxy)ethoxy]ethanol.

- Conditions : Reflux in acetone for 24 hours.

- Yield : 90% (LR-MS: m/z 1016.25 [M]+) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and MALDI-TOF mass spectrometry.

- Key Data :

- ¹³C NMR : Peaks at δ 29.77 (C(CH₃)₃) and aromatic carbons between δ 111–162 .

- MALDI-TOF MS : m/z 1016.25 [M]+ (calculated 1016.37 for C₆₀H₅₆N₈O₄Zn) .

- IR Spectroscopy : Validate functional groups (e.g., ether C-O at ~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow GHS08 guidelines (ECHA):

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to limit inhalation .

- Reproductive Toxicity : Limit exposure for pregnant researchers; monitor fertility risks via occupational health exams .

Advanced Research Questions

Q. How is this compound applied in drug delivery systems?

- Methodology : Conjugate to phthalocyanine (Pc) derivatives to enhance solubility for photodynamic therapy. The iodo group facilitates PEGylation via nucleophilic substitution .

- Key Data :

- PEGylation Efficiency : 90% yield in PEG precursor synthesis .

- Solubility Improvement : Enables aqueous formulation of hydrophobic Pc derivatives .

Q. How can conflicting safety recommendations (e.g., storage in inert vs. ventilated environments) be resolved?

- Methodology : Tailor storage based on concentration and application:

- Pure Form : Store in inert atmosphere (N₂/Ar) to prevent oxidation .

- Dilute Solutions : Use ventilated containers to avoid vapor accumulation .

Q. What environmental containment strategies mitigate risks from accidental release?

- Methodology :

- Spill Management : Absorb with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .

- Prevention : Use closed systems and avoid drainage pathways to protect aquatic ecosystems .

Q. How is reproductive toxicity assessed in occupational exposure studies?

- Methodology : Implement tiered medical evaluations:

- Clinical Exams : Monitor for ocular/skin irritation and fertility issues .

- Exposure Tracking : Use biomarkers (e.g., urinary metabolites) paired with air sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.